Substitution Pattern Specificity: 3,4-Dichlorophenyl vs. 2,6-Dichlorophenyl Regioisomer
The 3,4-dichlorophenyl substitution pattern on the pyrazoline ring (CAS 1356744-23-4) is distinguished from the 2,6-dichlorophenyl regioisomer (CAS 92403-50-4) by an additional 28.05 g/mol in molecular weight due to the presence of two methyl groups at positions 4 and 5 on the pyrazoline ring, which are absent in the comparator . The target compound exhibits a calculated LogP of 3.17, indicative of moderate lipophilicity ; comparable LogP data for the 2,6-dichlorophenyl regioisomer are not publicly available, precluding direct lipophilicity comparison . The 3,4-dichlorophenyl configuration has been crystallographically validated as a productive binding motif for kinase inhibition (PIM1, PDB 5KGE) [1], whereas analogous structural confirmation for the 2,6-dichlorophenyl regioisomer in the same target context is lacking.
| Evidence Dimension | Molecular weight and substitution pattern |
|---|---|
| Target Compound Data | MW = 256.13 g/mol; C11H11Cl2N3; 3,4-dichlorophenyl group with 4,5-dimethyl substitution on pyrazoline |
| Comparator Or Baseline | 4-(2,6-Dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-imine (CAS 92403-50-4); MW = 228.08 g/mol; C9H7Cl2N3; no methyl substituents |
| Quantified Difference | ΔMW = +28.05 g/mol; presence vs. absence of two methyl groups |
| Conditions | Vendor-reported physicochemical data (Fluorochem for target; Moldb for comparator) |
Why This Matters
Molecular weight and substitution pattern directly influence synthetic route selection, purification strategy, and target binding, making CAS number-specific procurement essential for SAR consistency.
- [1] RCSB Protein Data Bank. 5KGE: Crystal structure of PIM1 with inhibitor 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine. Deposited 2016-06-13. https://www.rcsb.org/structure/5KGE (accessed 2026-05-07). View Source
